Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride is an organic compound with significant applications in various fields of scientific research. It is known for its unique structural properties, which make it a valuable compound in the synthesis of various chemical products and in biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride typically involves the reaction of ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH levels to achieve optimal yields.
Industrial Production Methods
Industrial production of Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylates, while substitution reactions can produce a variety of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride is compared with similar compounds such as:
- Ethyl 3-amino-3-ethoxyacrylate hydrochloride
- Ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications. The unique properties of Ethyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride, such as its specific reactivity and biological activity, make it distinct and valuable for targeted research and industrial uses.
Eigenschaften
Molekularformel |
C15H16ClNO2 |
---|---|
Molekulargewicht |
277.74 g/mol |
IUPAC-Name |
ethyl 2-(3-aminophenyl)benzoate;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c1-2-18-15(17)14-9-4-3-8-13(14)11-6-5-7-12(16)10-11;/h3-10H,2,16H2,1H3;1H |
InChI-Schlüssel |
JDXLTHUMDFJVOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC(=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.